SRI-011381 hydrochloride is a synthetic compound classified as a transforming growth factor-beta (TGF-β) signaling agonist. It has been studied primarily for its role in enhancing TGF-β signaling pathways, which are crucial in various biological processes including cell proliferation, migration, and differentiation. The compound is particularly relevant in the context of oncology and regenerative medicine, where TGF-β signaling plays a significant role in tumor progression and tissue repair.
SRI-011381 hydrochloride is derived from benzyl urea derivatives and is classified under heterocyclic compounds containing nitrogen as a ring hetero atom. Its structure allows it to interact specifically with TGF-β receptors, thereby modulating downstream signaling pathways associated with cellular responses to this growth factor .
The synthesis of SRI-011381 hydrochloride involves a multi-step process that typically includes the following stages:
The detailed synthetic pathway can be visualized in flow diagrams typically found in patent literature, illustrating the specific reagents and conditions used for each step.
The molecular formula of SRI-011381 hydrochloride is , with a molecular weight of approximately 367.94 g/mol. Its structural characteristics include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its binding interactions within biological systems .
SRI-011381 hydrochloride participates in several chemical reactions primarily related to its interactions with proteins involved in TGF-β signaling. Notably:
These interactions can be quantitatively assessed through various biochemical assays, including Western blotting and reporter gene assays, to evaluate changes in protein expression levels following treatment with SRI-011381 hydrochloride .
The mechanism of action for SRI-011381 hydrochloride revolves around its ability to enhance TGF-β signaling pathways. Upon administration:
Research indicates that SRI-011381 significantly increases the proliferation, migration, and invasion capabilities of various cancer cell lines by modulating these pathways .
SRI-011381 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its application in both laboratory settings and potential therapeutic contexts .
SRI-011381 hydrochloride has several significant applications in scientific research:
SRI-011381 hydrochloride (CAS 2070014-88-7) is a small-molecule agonist designed to activate transforming growth factor-beta (TGF-β) signaling. Its molecular formula is C₂₀H₃₂ClN₃O, with a molecular weight of 365.94 g/mol [1] [6]. The structure features a benzyl group linked to a urea scaffold, which is further substituted with cyclohexyl and piperidin-4-ylmethyl moieties. The hydrochloride salt forms when the tertiary amine of the piperidine ring protonates, enhancing crystallinity and stability [6] [10]. Key structural elements include:
Table 1: Atomic Composition of SRI-011381 Hydrochloride
Element | Count | Role in Molecular Function |
---|---|---|
Carbon | 20 | Hydrophobic scaffold stability |
Hydrogen | 32 | Molecular conformation flexibility |
Chlorine | 1 | Counterion for salt formation |
Nitrogen | 3 | Hydrogen bonding and receptor binding |
Oxygen | 1 | Urea carbonyl for target engagement |
The SMILES notation encapsulates its 3D conformation: O=C(NC1CCCCC1)N(CC2=CC=CC=C2)CC3CCNCC3.Cl[H]
[1] [10].
SRI-011381 hydrochloride exhibits distinct solubility and stability characteristics critical for in vitro and in vivo applications:
Solubility Profile
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2